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Compound of Interest

Compound Name: Isamfazone

Cat. No.: B15600881

Abstract

Isamfazone (CAS 55902-02-8) is a pyridazinone derivative recognized for its potential anti-
inflammatory and analgesic properties. With the molecular formula C22H23NsO2, its structure
comprises a central 6-o0xo-3-phenyl-pyridazinyl core linked via an N-acetamide group to a N-
methyl-N-(1-phenylpropan-2-yl) moiety. This technical guide provides a comprehensive
overview of a proposed synthetic route for isamfazone and details the standard protocols for
its physicochemical characterization. The document includes detailed experimental
methodologies, tabulated quantitative data based on structural predictions, and workflow
diagrams to support researchers, scientists, and professionals in the field of drug development.
Furthermore, a representative inflammatory signaling pathway potentially modulated by this
class of compounds is illustrated.

Synthesis of Isamfazone

The synthesis of isamfazone can be approached through a convergent strategy, involving the
independent preparation of the pyridazinone heterocyclic core and the N-substituted side
chain, followed by their subsequent coupling. While a specific published procedure for
isamfazone is not readily available, the following pathway is proposed based on well-
established reactions for pyridazinone synthesis and N-alkylation.[1][2][3]

Proposed Synthetic Pathway

The overall synthetic workflow involves three main stages:
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» Stage A: Synthesis of the Pyridazinone Core (6-phenyl-2H-pyridazin-3-one). This is achieved
via the reaction of a y-keto acid with hydrazine.[1][4]

» Stage B: Synthesis of the Side-Chain Intermediate (2-chloro-N-methyl-N-(1-phenylpropan-2-
yl)acetamide). This involves the acylation of a secondary amine with chloroacetyl chloride.

» Stage C: Final Coupling Reaction. The final step is the N-alkylation of the pyridazinone core
with the chlorinated side-chain intermediate to yield isamfazone.[3][5]

Stage A: Pyridazinone Core Synthesis
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Caption: Proposed synthetic workflow for Isamfazone.

Experimental Protocols

Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (Pyridazinone Core)

e To a solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol, add hydrazine hydrate
(1.2 equivalents).

» Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer
Chromatography (TLC).[1]

e Upon completion, cool the mixture to room temperature and reduce the solvent volume
under reduced pressure.
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e Pour the concentrated mixture into ice-cold water to precipitate the product.
e Filter the resulting solid, wash with cold water, and dry under vacuum.

o Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to
obtain the purified pyridazinone core.

Protocol 2: Synthesis of 2-chloro-N-methyl-N-(1-phenylpropan-2-yl)acetamide (Side-Chain)

o Dissolve N-methyl-1-phenylpropan-2-amine (1 equivalent) and a non-nucleophilic base such
as triethylamine (1.5 equivalents) in a dry, aprotic solvent (e.g., dichloromethane) under an
inert atmosphere (N2).

e Cool the solution to 0 °C in an ice bath.

e Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring
vigorously.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.
e Quench the reaction by adding water. Separate the organic layer.
e Wash the organic layer sequentially with dilute HCI, saturated NaHCOs solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield
the crude chloroacetamide intermediate. This intermediate can be used in the next step
without further purification or purified by column chromatography if necessary.

Protocol 3: Synthesis of Isamfazone (Final N-Alkylation)

o Suspend the synthesized 6-phenyl-2H-pyridazin-3-one (1 equivalent) in a polar aprotic
solvent such as dimethylformamide (DMF).

e Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0 °C to
deprotonate the pyridazinone nitrogen. Stir for 30 minutes.

e Add the chloroacetamide side-chain (1.1 equivalents) dissolved in DMF dropwise to the
reaction mixture.
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 Allow the reaction to stir at room temperature for 24 hours or heat gently (50-60 °C) to drive
the reaction to completion. Monitor by TLC.

e Once the reaction is complete, carefully quench by the slow addition of water.
» Extract the product into an organic solvent like ethyl acetate.

o Wash the combined organic extracts with water and brine, then dry over anhydrous sodium
sulfate.

o Concentrate the solvent under reduced pressure and purify the crude product by flash
column chromatography on silica gel to afford pure isamfazone.

Physicochemical Characterization

Following synthesis and purification, the identity and purity of isamfazone are confirmed using
standard analytical techniques.
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Caption: General workflow for the characterization of Isamfazone.

Physical Properties

The physical properties of isamfazone are summarized below. Experimental values should be
determined from the purified compound.
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Property Predicted /| Known Value

Molecular Formula C22H23N302

Molecular Weight 361.44 g/mol

Appearance Expected to be a solid at room temperature
Melting Point To be determined experimentally (TBD)

Solubilit Limited solubility in water; soluble in organic
olubili
Y solvents.[2]

CAS Number 55902-02-8

Spectroscopic Analysis

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

o Dissolve 5-10 mg of purified isamfazone in approximately 0.7 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds).

o Transfer the solution to an NMR tube.
e Acquire H NMR and 3C NMR spectra on a 400 MHz or higher field spectrometer.

e Process the data, including Fourier transformation, phase correction, and baseline
correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted *H NMR Data (in CDClIs, estimated)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Protons on two phenyl

~78-73 Multiplet 10H ]
rings
Protons on

~7.0-6.8 Multiplet 2H pyridazinone ring
(C=CH)

] Methine proton (-CH-)

~45-4.2 Multiplet 1H ) )
on propyl side chain
Methylene protons (-

~4.0 Singlet 2H CHz2-) of the
acetamide linker
Methylene protons (-

~3.0-28 Multiplet 2H CHz-) on propy! side
chain
N-methyl protons (-

~27 Singlet 3H P (
NCH?3)
Methyl protons (-CH

~1.2 Doublet 3H P ) ( ) ?)
on propyl side chain

Predicted 3C NMR Data (in CDCls, estimated)
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Chemical Shift (6, ppm) Assignment

~170.0 Amide carbonyl (C=0)

~160.0 Pyridazinone carbonyl (C=0)

~145.0-125.0 Aromatic and vinyl carbons

~55.0 Methine carbon (-CH-) on propyl side chain
~50.0 Methylene carbon (-CHz-) of acetamide

~40.0 Methylene carbon (-CH2-) on propyl side chain
~35.0 N-methyl carbon (-NCHs)

~15.0 Methyl carbon (-CHs) on propyl side chain

Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy

e Ensure the sample is dry.

e Place a small amount of the purified solid isamfazone directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

o Record the spectrum, typically over a range of 4000 to 400 cm™2.

« ldentify the characteristic absorption bands corresponding to the functional groups present in
the molecule.

Predicted Characteristic IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~ 3100 - 3000 Medium Aromatic and Vinyl C-H stretch

~ 2980 - 2850 Medium Aliphatic C-H stretch

1680 Strong Amide C=0 stretch (Amide |
band)

~ 1660 Strong Pyridazinone C=0 stretch

~ 1600, 1490 Medium Aromatic C=C ring stretch

~ 1450 Medium C-H bend (scissoring)

~ 1250 Medium C-N stretch

Protocol 6: Mass Spectrometry (MS)

e Dissolve a small amount of isamfazone in a suitable solvent (e.g., methanol or acetonitrile).

¢ Introduce the sample into the mass spectrometer using an appropriate ionization source,

such as Electrospray lonization (ESI).

e Acquire the mass spectrum in positive ion mode.

o Determine the mass-to-charge ratio (m/z) of the molecular ion [M+H]* and analyze the

fragmentation pattern to confirm the structure.

Predicted Mass Spectrometry Data (ESI+)

m/z Value Assighment
362.18 [M+H]* (Protonated molecular ion)
TBD Fragments corresponding to cleavage of the

amide bond or side chain.

Proposed Mechanism of Action
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Isamfazone belongs to the pyridazinone class of compounds, many of which exhibit significant
anti-inflammatory activity.[4][6] The therapeutic effects of these agents are often attributed to
their ability to modulate key pathways in the inflammatory cascade. Nonsteroidal anti-
inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes,
which are critical for the synthesis of prostaglandins (PGs)—potent mediators of pain, fever,
and inflammation.[7][8] Pyridazinone derivatives have been specifically investigated as
potential selective COX-2 inhibitors, which would offer anti-inflammatory benefits with a
reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[9][10]

Beyond COX inhibition, pyridazinone scaffolds have been shown to regulate other inflammatory
mediators, including reducing the release of tumor necrosis factor-alpha (TNF-a) and disrupting
interleukin-6 (IL-6) signaling.[9][11] Therefore, it is plausible that isamfazone exerts its anti-
inflammatory effects by inhibiting one or more of these key enzymatic or signaling pathways.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b15600881?utm_src=pdf-body
https://scispace.com/pdf/pyridazin-3-2h-ones-synthesis-reactivity-applications-in-17cirug9nc.pdf
https://sarpublication.com/media/articles/SARJPS_11_16-37_c.pdf
https://pubmed.ncbi.nlm.nih.gov/3111928/
https://pubmed.ncbi.nlm.nih.gov/9831328/
https://www.researchgate.net/publication/360477913_Anti-inflammatory_activity_of_pyridazinones_A_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC9229294/
https://www.researchgate.net/publication/360477913_Anti-inflammatory_activity_of_pyridazinones_A_review
https://pubmed.ncbi.nlm.nih.gov/40814878/
https://www.benchchem.com/product/b15600881?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Inflammatory Stimuli
(e.g., Pathogens, Injury)

;

Membrane Phospholipids

ia Phospholipase A2

Isamfazone

Arachidonic Acid

(Proposed Action)

/
7/
/

/7
_Inhibition

COX-1/ COX-2 Enzymes

Prostaglandins (PGGz2, PGH2)

Inflammation
(Pain, Fever, Swelling)

Click to download full resolution via product page

Caption: Proposed mechanism targeting the COX pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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